4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-11(14-7-8-2-1-5-19-8)9-6-10-12(18)13-3-4-16(10)15-9/h1-6H,7H2,(H,13,18)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWMKHLRJZART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophen-2-ylmethyl group is then introduced through a substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophen-2-ylmethyl group and exhibit similar biological activities.
Uniqueness: 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse biological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
